molecular formula C19H22N2O4S2 B2903720 N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1798460-99-7

N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2903720
CAS No.: 1798460-99-7
M. Wt: 406.52
InChI Key: ZDGXAZNTQORCRJ-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that features a thiophene ring, a benzoyl group, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the sulfonyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The thiophene ring imparts electronic properties that can be exploited in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is not well-documented. it is likely to interact with various molecular targets through its functional groups. The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring could participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is unique due to the combination of its functional groups, which confer a diverse range of chemical reactivity and potential applications. The presence of both a thiophene ring and a piperidine ring in the same molecule is relatively rare and offers opportunities for novel interactions and applications.

Properties

IUPAC Name

N-methyl-2-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-20-18(22)13-27(24,25)17-6-9-21(10-7-17)19(23)15-4-2-14(3-5-15)16-8-11-26-12-16/h2-5,8,11-12,17H,6-7,9-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGXAZNTQORCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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